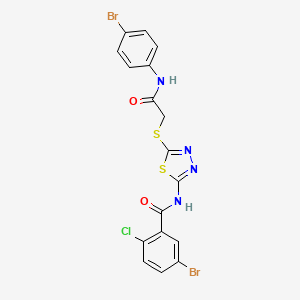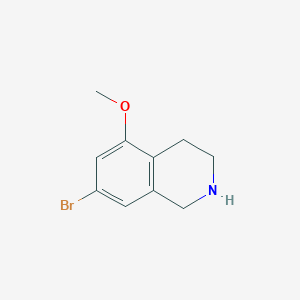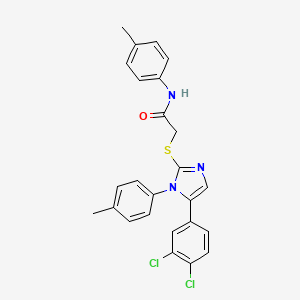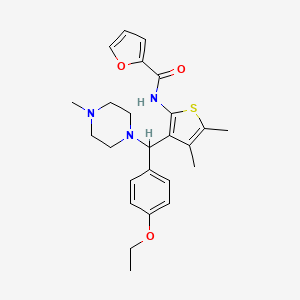
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-fluorophenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a fluorophenyl group, and a thiazinan ring with a dioxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-fluorophenyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazinan Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazinan ring.
Introduction of the Dioxo Group: Oxidation reactions are employed to introduce the dioxo functional group into the thiazinan ring.
Attachment of the Fluorophenyl Group: This step involves the coupling of a fluorophenyl group to the benzamide core through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazinan ring.
Reduction: Reduction reactions can be used to modify the dioxo group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or fluorophenyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides, amines, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: It could be used in the development of new materials with specific properties.
Biology and Medicine
Drug Development:
Biological Studies: Used in research to study biological pathways and mechanisms.
Industry
Chemical Industry: Utilized in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Employed in the development and production of new drugs.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-fluorophenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzamides: Compounds with a benzamide core structure.
Fluorophenyl Derivatives: Compounds containing a fluorophenyl group.
Thiazinan Derivatives: Compounds with a thiazinan ring structure.
Uniqueness
The uniqueness of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-fluorophenyl)benzamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(3-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-14-4-3-5-15(12-14)19-17(21)13-6-8-16(9-7-13)20-10-1-2-11-24(20,22)23/h3-9,12H,1-2,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIABREAQIACLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-difluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2544468.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2544469.png)
![2-Chloro-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B2544471.png)




![1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B2544478.png)

![3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B2544482.png)

